molecular formula C10H20O B13995466 6-Octen-3-ol, 3,6-dimethyl- CAS No. 5430-02-4

6-Octen-3-ol, 3,6-dimethyl-

Cat. No.: B13995466
CAS No.: 5430-02-4
M. Wt: 156.26 g/mol
InChI Key: AFRHFYJZKMQWQJ-UHFFFAOYSA-N
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Description

6-Octen-3-ol, 3,6-dimethyl- is an organic compound belonging to the class of alcohols. It is characterized by the presence of a double bond in its carbon chain and two methyl groups attached to the third and sixth carbon atoms. This compound is known for its pleasant aroma and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Octen-3-ol, 3,6-dimethyl- can be achieved through various methods. One common approach involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction yields the desired compound with high efficiency.

Industrial Production Methods

In industrial settings, the production of 6-Octen-3-ol, 3,6-dimethyl- often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Octen-3-ol, 3,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium or platinum is often used.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

6-Octen-3-ol, 3,6-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the fragrance industry for its pleasant aroma and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of 6-Octen-3-ol, 3,6-dimethyl- involves its interaction with specific molecular targets and pathways. It can bind to olfactory receptors, triggering a sensory response. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyl-6-octen-1-ol: Known for its use in fragrances and flavorings.

    3,7-Dimethyl-6-octen-1-yn-3-ol:

Uniqueness

6-Octen-3-ol, 3,6-dimethyl- stands out due to its specific structural features, such as the position of the double bond and the methyl groups. These characteristics contribute to its unique chemical properties and applications.

Properties

CAS No.

5430-02-4

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

3,6-dimethyloct-6-en-3-ol

InChI

InChI=1S/C10H20O/c1-5-9(3)7-8-10(4,11)6-2/h5,11H,6-8H2,1-4H3

InChI Key

AFRHFYJZKMQWQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC(=CC)C)O

Origin of Product

United States

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